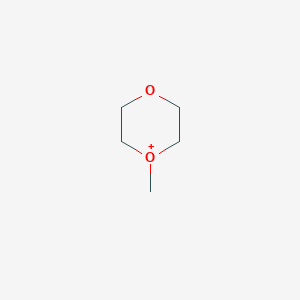methanone CAS No. 52220-81-2](/img/structure/B14658783.png)
[5-Chloro-2-(hydroxymethyl)phenyl](3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with a complex structure that includes a chlorinated phenyl group, a hydroxymethyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The hydroxymethyl group can be introduced through a subsequent reaction, such as the reduction of a formyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-2-(hydroxymethyl)phenylmethanone may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(hydroxymethyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-2-(hydroxymethyl)phenylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, 5-Chloro-2-(hydroxymethyl)phenylmethanone could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorinated phenyl group and hydroxymethyl group allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxymethyl group.
5-Chloro-2-hydroxyphenylmethanone: Similar structure but without the methyl group on the phenyl ring.
5-Chloro-2-(hydroxymethyl)phenylmethanone: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
The uniqueness of 5-Chloro-2-(hydroxymethyl)phenylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a chlorinated phenyl group and a hydroxymethyl group provides versatility in synthetic chemistry and potential biological activity.
Propriétés
Numéro CAS |
52220-81-2 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
[5-chloro-2-(hydroxymethyl)phenyl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-2-4-11(7-10)15(18)14-8-13(16)6-5-12(14)9-17/h2-8,17H,9H2,1H3 |
Clé InChI |
VZXULQWHGGBIHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
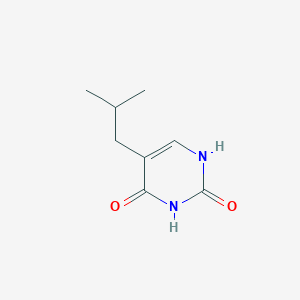
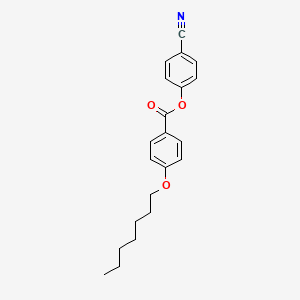
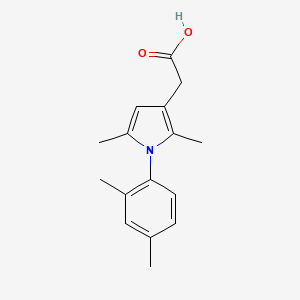

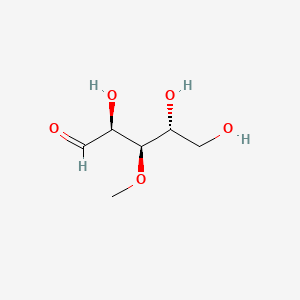

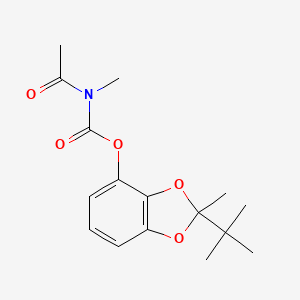

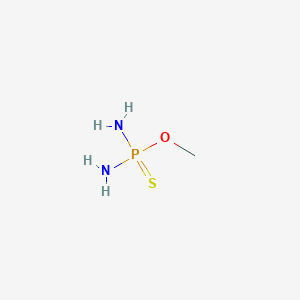
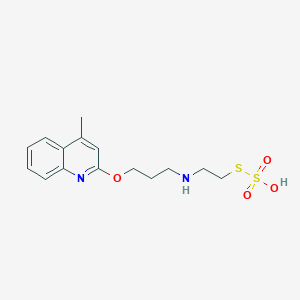

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
